
4-Methyl-3-(thiophen-3-YL)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-(thiophen-3-YL)-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with a thiophene ring and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(thiophen-3-YL)-1H-pyrazol-5-amine typically involves the formation of the pyrazole ring followed by the introduction of the thiophene and methyl substituents. One common method is the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters under acidic or basic conditions. The thiophene ring can be introduced via Suzuki-Miyaura coupling reactions, which involve the use of boronic acids or esters and palladium catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale reactions. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-3-(thiophen-3-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
4-Methyl-3-(thiophen-3-YL)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-Methyl-3-(thiophen-3-YL)-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiophene and pyrazole rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Thiophen-3-YL)-1H-pyrazol-5-amine: Lacks the methyl group, which may affect its reactivity and biological activity.
4-Methyl-1H-pyrazol-5-amine:
Thiophene-3-carboxylic acid: Contains a thiophene ring but lacks the pyrazole moiety, limiting its use in certain synthetic applications.
Uniqueness
4-Methyl-3-(thiophen-3-YL)-1H-pyrazol-5-amine is unique due to the presence of both the thiophene and pyrazole rings, which confer distinct electronic and steric properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C8H9N3S |
|---|---|
Poids moléculaire |
179.24 g/mol |
Nom IUPAC |
4-methyl-5-thiophen-3-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H9N3S/c1-5-7(10-11-8(5)9)6-2-3-12-4-6/h2-4H,1H3,(H3,9,10,11) |
Clé InChI |
ONZPNVLGDKPVKR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NN=C1N)C2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


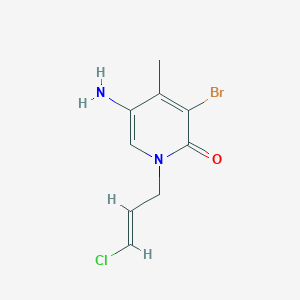
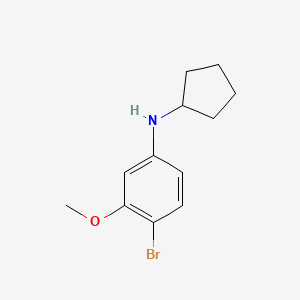
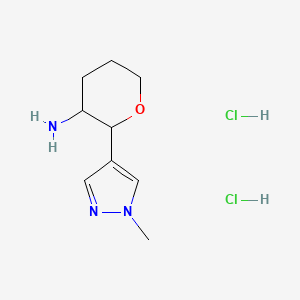
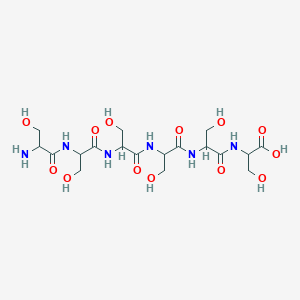
![3-[2-(4-Amino-1H-pyrazol-1-YL)ethyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B15278291.png)
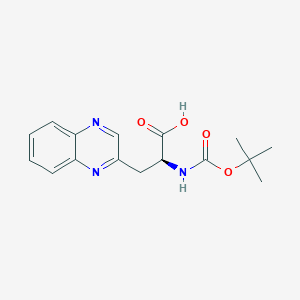
![tert-Butyl 1-(hydroxymethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15278304.png)
![Methyl 4-methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B15278322.png)
![4-Methoxybenzyl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B15278331.png)


amine](/img/structure/B15278359.png)


